molecular formula C14H21NO3 B13089900 tert-Butyl 2-(hydroxymethyl)benzyl(methyl)carbamate

tert-Butyl 2-(hydroxymethyl)benzyl(methyl)carbamate

Cat. No.: B13089900
M. Wt: 251.32 g/mol
InChI Key: PGZVSZDZOVURCC-UHFFFAOYSA-N
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Description

tert-Butyl 2-(hydroxymethyl)benzyl(methyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a benzyl(methyl)carbamate moiety. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(hydroxymethyl)benzyl(methyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-(hydroxymethyl)benzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran at a temperature of around 0°C to room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-(hydroxymethyl)benzyl(methyl)carbamate can undergo oxidation reactions to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted carbamates or other derivatives.

Scientific Research Applications

Chemistry:

  • Used as a protecting group for amines in peptide synthesis.
  • Employed in the synthesis of complex organic molecules and pharmaceuticals.

Biology:

  • Studied for its potential biological activity and interactions with enzymes.
  • Used in the development of enzyme inhibitors.

Medicine:

  • Investigated for its potential therapeutic applications, including as a prodrug.
  • Used in the synthesis of drug candidates.

Industry:

  • Utilized in the production of specialty chemicals and intermediates.
  • Employed in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(hydroxymethyl)benzyl(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The presence of the carbamate group allows it to form stable complexes with enzymes, leading to inhibition or activation of their functions .

Comparison with Similar Compounds

    tert-Butyl carbamate: Used as a protecting group for amines.

    tert-Butyl N-(benzyloxy)carbamate: Employed in the synthesis of cyclic hydroxamic acids.

    N-Boc-N-methylethylenediamine: Used in peptide synthesis.

Uniqueness: tert-Butyl 2-(hydroxymethyl)benzyl(methyl)carbamate is unique due to the presence of both hydroxymethyl and benzyl(methyl)carbamate groups, which provide distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

tert-butyl N-[[2-(hydroxymethyl)phenyl]methyl]-N-methylcarbamate

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15(4)9-11-7-5-6-8-12(11)10-16/h5-8,16H,9-10H2,1-4H3

InChI Key

PGZVSZDZOVURCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC=CC=C1CO

Origin of Product

United States

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